6-bromo-N-phenyl-4-quinazolinamine
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Overview
Description
Synthesis Analysis
The synthesis of 6-Bromo-N-phenyl-4-quinazolinamine derivatives involves acylation of 6-amino-4-(3-bromophenylamino)quinazoline with unsaturated acid chlorides or mixed anhydrides, leading to compounds with enhanced biological properties. A key aspect of their synthesis is the incorporation of Michael acceptors at the C-6 position, which increases reactivity due to intramolecular catalysis of the Michael addition. This method has been used to prepare compounds with improved water solubility and biological activity, demonstrating the compound's versatile synthetic adaptability for enhanced biological properties (Tsou et al., 2001).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized through various spectroscopic techniques, including IR spectroscopy, 1H NMR spectroscopy, and mass spectrometry. Computational tools such as PASS and Molinspiration have predicted the compound's properties, including drug-likeness and potential molecular targets. This detailed structural analysis is crucial for understanding the compound's interaction with biological targets and optimizing its pharmacological profile (Posinasetty et al., 2023).
Chemical Reactions and Properties
This compound and its derivatives engage in a variety of chemical reactions that highlight their reactivity and potential as pharmacological agents. For instance, their interaction with target enzymes has been demonstrated through molecular modeling and experimental evidence, showing covalent bonding with tyrosine kinases. This property underlines the compound's potential for developing irreversible inhibitors with significant antitumor activity (Tsou et al., 2001).
properties
IUPAC Name |
6-bromo-N-phenylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3/c15-10-6-7-13-12(8-10)14(17-9-16-13)18-11-4-2-1-3-5-11/h1-9H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFAJYPCPZEVHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298532 |
Source
|
Record name | 6-Bromo-N-phenyl-4-quinazolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101298532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
307529-03-9 |
Source
|
Record name | 6-Bromo-N-phenyl-4-quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307529-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-N-phenyl-4-quinazolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101298532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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